The compound 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel chemical entity that has garnered attention in the field of medicinal chemistry, particularly for its potential applications as an anti-tumor agent. This compound belongs to a class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer properties.
This compound is primarily sourced from recent patent filings and research articles that explore its synthesis and biological evaluation. Notably, a patent published in 2022 highlights its structural composition and potential applications in oncology, indicating significant interest in its therapeutic properties .
The compound can be classified under the following categories:
The synthesis of 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves several key steps:
The synthetic route may involve:
Key molecular data includes:
The compound may undergo various chemical reactions such as:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield, often monitored by techniques such as thin-layer chromatography or mass spectrometry.
The mechanism of action for 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves:
Experimental studies have indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an effective therapeutic agent.
Relevant data can be obtained from spectral analysis (NMR, IR) confirming the presence of functional groups and structural integrity.
The primary applications of 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one include:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2